molecular formula C5H13NO B13690314 3-(Methylamino)-2-butanol

3-(Methylamino)-2-butanol

Cat. No.: B13690314
M. Wt: 103.16 g/mol
InChI Key: ZRHCPNAOHVNUKM-UHFFFAOYSA-N
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Description

3-(Methylamino)-2-butanol is an organic compound with the molecular formula C5H13NO It is a secondary amine and an alcohol, characterized by the presence of a methylamino group attached to the second carbon of a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-2-butanol can be achieved through several methods. One common approach involves the reaction of 2-butanone with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(Methylamino)-2-butanone or 3-(Methylamino)-2-butanoic acid.

    Reduction: 3-(Methylamino)-2-butylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Methylamino)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-1-propanol
  • 3-(Methylamino)-2-propanol
  • 3-(Methylamino)-2-pentanol

Uniqueness

3-(Methylamino)-2-butanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

3-(methylamino)butan-2-ol

InChI

InChI=1S/C5H13NO/c1-4(6-3)5(2)7/h4-7H,1-3H3

InChI Key

ZRHCPNAOHVNUKM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)NC

Origin of Product

United States

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